3-(Dimethylamino)-1-(4-(pyrimidin-2-yloxy)phenyl)but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-1-(4-(pyrimidin-2-yloxy)phenyl)but-2-en-1-one is a synthetic organic compound that features a dimethylamino group, a pyrimidin-2-yloxy group, and a but-2-en-1-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(4-(pyrimidin-2-yloxy)phenyl)but-2-en-1-one typically involves the following steps:
Formation of the but-2-en-1-one backbone: This can be achieved through aldol condensation reactions.
Introduction of the dimethylamino group: This step may involve nucleophilic substitution reactions.
Attachment of the pyrimidin-2-yloxy group: This can be done through etherification reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: The compound may participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-1-(4-(pyrimidin-2-yloxy)phenyl)but-2-en-1-one may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Possible therapeutic applications, subject to further research.
Industry: Use in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Dimethylamino)-1-[4-(pyridin-2-yloxy)phenyl]but-2-en-1-one
- 3-(Dimethylamino)-1-[4-(pyrimidin-4-yloxy)phenyl]but-2-en-1-one
Uniqueness
The uniqueness of 3-(Dimethylamino)-1-(4-(pyrimidin-2-yloxy)phenyl)but-2-en-1-one lies in its specific functional groups and their arrangement, which may confer distinct chemical and biological properties compared to similar compounds.
Biologische Aktivität
3-(Dimethylamino)-1-(4-(pyrimidin-2-yloxy)phenyl)but-2-en-1-one, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure which includes a dimethylamino group and a pyrimidine moiety. Research has indicated various biological activities, particularly in the fields of anti-inflammatory and anticancer effects.
- Chemical Formula : C16H17N3O2
- CAS Number : 952182-85-3
- Molecular Weight : 285.33 g/mol
Biological Activity Overview
Research has highlighted several aspects of the biological activity of this compound:
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrimidine, including this compound, exhibit significant anti-inflammatory properties. The mechanism involves inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process.
Table 1: Inhibition Potency Against COX Enzymes
Compound | IC50 (μM) | COX-1 Inhibition | COX-2 Inhibition |
---|---|---|---|
This compound | TBD | TBD | TBD |
Celecoxib | 0.04 | 0.04 | 0.04 |
In a screening assay, compounds similar to this one showed promising results with IC50 values indicating effective suppression of COX-2 activity comparable to established anti-inflammatory drugs like celecoxib .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. It has shown selective cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism of action appears to involve apoptosis induction through caspase activation.
Table 2: Anticancer Activity Against Cancer Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 11.73 | Apoptosis via caspase activation |
MDA-MB-231 | 17.02 | Apoptosis via caspase activation |
In vitro studies indicated that the compound's effectiveness was superior to that of standard chemotherapeutics like 5-Fluorouracil (5-FU), demonstrating lower IC50 values in both tested cell lines .
Case Studies
A notable case study involved the evaluation of the compound's effects in vivo using animal models for both inflammation and cancer. The following findings were reported:
Anti-inflammatory Model
In a carrageenan-induced paw edema model, treatment with the compound resulted in significant reduction in swelling compared to control groups, indicating potent anti-inflammatory effects.
Cancer Model
In a xenograft model using MCF-7 cells implanted in mice, administration of the compound led to reduced tumor growth rates and increased survival times compared to untreated controls.
Structure-Activity Relationships (SAR)
The structure of this compound appears crucial for its biological activity. Modifications to the pyrimidine ring or the dimethylamino group can significantly alter potency and selectivity against COX enzymes or cancer cell lines .
Eigenschaften
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-pyrimidin-2-yloxyphenyl)but-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12(19(2)3)11-15(20)13-5-7-14(8-6-13)21-16-17-9-4-10-18-16/h4-11H,1-3H3/b12-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGRAOKRWCLFBS-VAWYXSNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC2=NC=CC=N2)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)OC2=NC=CC=N2)/N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.